1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process starts with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrrole or benzothieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Lacks the tetrahydro moiety, which may affect its biological activity and chemical reactivity.
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Contains a thieno ring instead of a benzothieno ring, leading to different electronic properties and reactivity.
Uniqueness
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H27N3OS2 |
---|---|
Molecular Weight |
509.7g/mol |
IUPAC Name |
1-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
InChI |
InChI=1S/C30H27N3OS2/c1-19-16-25(20(2)33(19)23-14-12-22(13-15-23)21-8-4-3-5-9-21)26(34)17-35-29-28-24-10-6-7-11-27(24)36-30(28)32-18-31-29/h3-5,8-9,12-16,18H,6-7,10-11,17H2,1-2H3 |
InChI Key |
OWSQPKWZBWUULJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.